2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Description

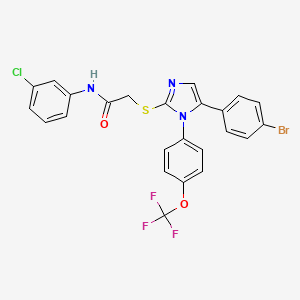

The compound 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide features a complex heterocyclic structure with distinct substituents:

- Imidazole core: Substituted at position 5 with a 4-bromophenyl group and at position 1 with a 4-(trifluoromethoxy)phenyl group.

- Thioacetamide side chain: Linked to a 3-chlorophenylamine moiety.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrClF3N3O2S/c25-16-6-4-15(5-7-16)21-13-30-23(35-14-22(33)31-18-3-1-2-17(26)12-18)32(21)19-8-10-20(11-9-19)34-24(27,28)29/h1-13H,14H2,(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQQYALQNXLPOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrClF3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related molecules from published research:

Key Observations:

Substituent Effects on Bioactivity :

- Halogenated Aromatic Rings : Bromine in the target compound and Compound 21/22 may enhance halogen bonding with target enzymes, improving binding affinity . Fluorine in Compound 9 offers similar benefits with reduced steric hindrance.

- Trifluoromethoxy vs. Methoxy : The trifluoromethoxy group in the target compound likely increases metabolic stability compared to the methoxy group in Compound 9 due to resistance to oxidative degradation .

- Acetamide Modifications : The 3-chlorophenyl group in the target compound balances lipophilicity and steric bulk, whereas the 4-iodophenyl in Compound 22 introduces solubility challenges .

Synthetic Yields and Feasibility :

- Compounds with simpler substituents (e.g., Compound 21) achieve higher yields (96%) , while bulkier groups (e.g., iodophenyl in Compound 22) reduce yields to 69% . The target compound’s trifluoromethoxy group may complicate synthesis due to its electron-withdrawing nature.

Biological Target Specificity :

- The thiazol-2-yl group in Compound 9 directs activity toward COX enzymes, while benzofuran/iodophenyl groups in Compounds 21/22 favor IMPDH inhibition. The target compound’s 3-chlorophenyl group may shift selectivity toward kinases or cytochrome P450 enzymes.

Research Findings and Hypotheses

- COX Inhibition Potential: The trifluoromethoxy and bromophenyl groups in the target compound resemble COX-2 inhibitors like Celecoxib, suggesting possible anti-inflammatory activity. However, the 3-chlorophenyl group may reduce COX-2 selectivity compared to Compound 9 .

- tuberculosis, though the 3-chlorophenyl substituent’s impact on bacterial target binding requires validation.

- Pharmacokinetic Properties : The trifluoromethoxy group may improve blood-brain barrier penetration compared to methoxy analogs, making the compound a candidate for neuroinflammation studies.

Preparation Methods

Multicomponent Condensation Approach

The imidazole ring is synthesized via a Brønsted acid-catalyzed multicomponent reaction (MCR) using 4-bromophenylglyoxal , 4-(trifluoromethoxy)aniline , and ammonium acetate (Radziszewski reaction).

- Reagents :

- 4-Bromophenylglyoxal (1.2 equiv), 4-(trifluoromethoxy)aniline (1.0 equiv), NH₄OAc (2.5 equiv).

- Catalyst: HBr (10 mol%) in DMSO/MeOH (4:6 v/v).

- Conditions :

Mechanism :

- Kornblum oxidation of ketones (if starting from acetophenone derivatives) generates α-ketoaldehydes.

- Condensation with amines and NH₄OAc forms the imidazole ring via cyclodehydration.

Optimization Data :

| Entry | Catalyst Loading (HBr) | Solvent Ratio (DMSO:MeOH) | Yield (%) |

|---|---|---|---|

| 1 | 10 mol% | 4:6 | 69 |

| 2 | 50 mol% | 4:6 | 57 |

| 3 | No catalyst | 4:6 | 0 |

Table 1: Impact of HBr catalysis on imidazole yield.

Synthesis of N-(3-Chlorophenyl)Acetamide Intermediate

Amination of Chloroacetyl Chloride

N-(3-Chlorophenyl)acetamide is prepared via acylation of 3-chloroaniline:

- Reagents :

- 3-Chloroaniline (1.0 equiv), chloroacetyl chloride (1.1 equiv), K₂CO₃ (1.5 equiv).

- Conditions :

Characterization :

- Melting Point : 93°C.

- ¹H NMR (CDCl₃) : δ 2.19 (s, 3H, CH₃), 7.29–7.47 (m, 4H, Ar–H), 7.35 (s, 1H, NH).

Final Coupling and Purification

Thioether-Acetamide Conjugation

The thioimidazole intermediate is coupled with N-(3-chlorophenyl)acetamide via a nucleophilic aromatic substitution (SNAr) or CDI-mediated coupling:

- Reagents :

- Thioimidazole (1.0 equiv), N-(3-chlorophenyl)acetamide (1.2 equiv), CDI (1.5 equiv).

- Conditions :

Purification :

- Column chromatography (SiO₂, hexane/EtOAc 7:3).

- HPLC Purity : >95%.

Structural Confirmation

Spectroscopic Analysis

X-ray Crystallography (If Available)

Comparative Analysis of Synthetic Routes

Table 2: Comparison of synthetic strategies.

Challenges and Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.